molecular formula C22H17N3O2 B3515424 benzyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate

benzyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3515424
M. Wt: 355.4 g/mol
InChI Key: XELQWVDIDTZBCE-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like Celecoxib (a nonsteroidal anti-inflammatory drug) and Rimonabant (an antiobesity agent) .


Synthesis Analysis

Pyrazole compounds can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . For instance, diverse pyrazole-based chalcones can be constructed from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS data . For example, the structure of 1-PHENYL-3-(PYRIDIN-4-YL)PYRAZOLE-4-CARBALDEHYDE, a related compound, has been determined using these methods .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, isomeric chalcones can react with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the average mass and monoisotopic mass of 1-PHENYL-3-(PYRIDIN-4-YL)PYRAZOLE-4-CARBALDEHYDE, a related compound, are 249.267 Da and 249.090210 Da, respectively .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For example, many pyrazole derivatives have shown significant biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to refer to the Safety Data Sheets (SDS) of the specific compound for detailed information .

Future Directions

The future directions in the research of pyrazole compounds could involve the design of more potent and selective inhibitors, as well as the exploration of new synthetic routes and greener, more economical methods for their synthesis .

Properties

IUPAC Name

benzyl 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-22(27-16-17-7-3-1-4-8-17)20-15-25(19-9-5-2-6-10-19)24-21(20)18-11-13-23-14-12-18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELQWVDIDTZBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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